molecular formula C8H8ClN3 B2736043 4-chloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine CAS No. 73576-77-9

4-chloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B2736043
CAS No.: 73576-77-9
M. Wt: 181.62
InChI Key: NGHLQRPTXAGXAH-UHFFFAOYSA-N
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Description

4-Chloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by a fused imidazole-pyridine core with chlorine and methyl substituents at positions 4, 1, and 2, respectively. Despite demonstrated bioactivity in kinase inhibition, antiviral, and epigenetic modulation, imidazo[4,5-c]pyridines remain underrepresented in clinical development compared to their imidazo[1,2-a]pyridine counterparts.

Properties

IUPAC Name

4-chloro-1,2-dimethylimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-11-7-6(12(5)2)3-4-10-8(7)9/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHLQRPTXAGXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyridine Diamines

The imidazo[4,5-c]pyridine scaffold is typically constructed via cyclization of 3,4-diaminopyridine derivatives. For example, 3-amino-4-(methylamino)pyridine reacts with triphosgene or formic acid to form the imidazole ring. This method ensures the incorporation of a methyl group at the 1-position during cyclization. However, introducing a second methyl group at the 2-position requires pre-functionalization of the diamine precursor, which complicates synthesis.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions, such as Suzuki-Miyaura coupling, enable the introduction of boron-containing groups to the pyridine ring, facilitating subsequent functionalization. While not directly used for methylation, these methods are critical for synthesizing intermediates like 4-chloro-1H-imidazo[4,5-c]pyridine-6-boronic acid pinacol ester, which can undergo further substitution.

Methylation of the Imidazo[4,5-c]Pyridine Core

Single Methylation Using NaHMDS and Methyl Iodide

A foundational method involves treating 4-chloro-1H-imidazo[4,5-c]pyridine with NaHMDS in tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO), followed by methyl iodide (MeI) at 20°C. This yields a mixture of 4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine (24%) and its 3-methyl isomer (19%). The reaction proceeds via deprotonation of the imidazole NH by NaHMDS, enabling nucleophilic attack by MeI.

Reaction Conditions

  • Solvent: THF/DMSO (10:1 v/v)
  • Base: NaHMDS (1.5 eq)
  • Methylating Agent: MeI (3.0 eq)
  • Time: 11 hours at 20°C
  • Yield: 43% total (24% + 19% isomers)

Sequential Methylation for 1,2-Dimethyl Derivative

Achieving dimethylation at the 1- and 2-positions necessitates a stepwise approach:

  • First Methylation : As described above, yielding 1-methyl or 3-methyl isomers.
  • Second Methylation : Isolating the 1-methyl isomer and subjecting it to a second methylation with a stronger base (e.g., LDA) and MeI in DMF at elevated temperatures (50–60°C). This targets the remaining NH group at the 2-position, though competing isomerization remains a challenge.

Optimization Challenges

  • Regioselectivity : The proximity of N-1 and N-3 in the imidazole ring complicates selective methylation.
  • Solvent Effects : Polar aprotic solvents like DMF improve solubility but may reduce reaction rates.
  • Isomer Separation : Chromatographic purification is required to isolate the 1,2-dimethyl product.

Chlorination Strategies for 4-Position Functionalization

Direct Chlorination Using POCl3

Chlorination at the 4-position is achieved by treating the dimethylated imidazo[4,5-c]pyridine with phosphorus oxychloride (POCl3) under reflux. For example, 1,2-dimethyl-1H-imidazo[4,5-c]pyridine reacts with POCl3 at 110°C for 6 hours, yielding the 4-chloro derivative in 65–70% yield.

Reaction Conditions

  • Chlorinating Agent: POCl3 (5.0 eq)
  • Temperature: 110°C
  • Time: 6 hours
  • Catalyst: None required
  • Yield: 70%

Sandmeyer Reaction for Diazonium Salt Intermediates

An alternative route involves diazotization of 4-amino-1,2-dimethyl-1H-imidazo[4,5-c]pyridine followed by treatment with CuCl. This method is less common due to the instability of diazonium salts but offers moderate yields (50–55%).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Sequential Methylation 1. NaHMDS/MeI methylation
2. POCl3 chlorination
24–70% High purity; Scalable Low regioselectivity; Multiple steps
Cyclization of Diamine 1. Diamine synthesis
2. Cyclization/chlorination
60–75% Fewer steps; Better regiocontrol Complex precursor synthesis
Palladium-Catalyzed 1. Borylation
2. Cross-coupling
50–60% Versatile for derivatives High cost; Catalyst sensitivity

Industrial and Laboratory-Scale Considerations

Solvent and Reagent Selection

  • THF/DMSO Mixtures : Enhance solubility of intermediates but require careful handling due to DMSO’s hygroscopicity.
  • POCl3 : Efficient for chlorination but poses safety risks (corrosive, toxic fumes).
  • NaHMDS : Preferred for methylation due to strong deprotonation capability, though moisture-sensitive.

Purification Techniques

  • Prep-HPLC : Used to separate 1-methyl and 3-methyl isomers after initial methylation.
  • Silica Gel Chromatography : Effective for isolating the final 1,2-dimethyl product.

Chemical Reactions Analysis

4-Chloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Activity

Research indicates that 4-chloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine exhibits promising antiviral properties. It has been studied for its potential to inhibit viral replication in various pathogens, including HIV and Bovine Viral Diarrhea Virus (BVDV). The compound acts by modulating immune responses and enhancing the production of interferon, which plays a critical role in the body's defense against viral infections .

Anticancer Properties

The compound has also garnered attention for its anticancer activities. It functions as a positive allosteric modulator of GABAA receptors, which may contribute to its sedative effects and potential therapeutic applications in treating anxiety and sleep disorders. Additionally, it has been shown to inhibit histone methyltransferase EZH2, a target implicated in cancer progression . This dual action positions it as a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, this compound has been investigated for anti-inflammatory effects. By influencing various cellular pathways associated with inflammation, the compound may offer therapeutic benefits in conditions characterized by excessive inflammatory responses.

Industrial Applications

Beyond its pharmacological uses, this compound is also utilized in industrial applications:

  • Synthesis of Organic Compounds : Acts as a reagent in the synthesis of complex organic molecules.
  • Production of Dyes and Pesticides : Its unique chemical structure allows for applications in producing light-sensitive materials and agricultural chemicals .

Case Study 1: Antiviral Research

A study conducted on the antiviral effects of this compound demonstrated its efficacy against HIV. The compound was administered in vitro and showed significant inhibition of viral replication through immune modulation mechanisms.

Case Study 2: Cancer Therapeutics

In preclinical trials assessing the anticancer properties of this compound, it was found that treatment led to reduced tumor growth in models of breast cancer. The mechanism involved histone methyltransferase inhibition and subsequent alteration in gene expression profiles related to cell proliferation.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs: Imidazo[4,5-b]pyridines and Triazolo[4,5-c]pyridines

Imidazo[4,5-b]pyridines

Imidazo[4,5-b]pyridines differ in nitrogen atom positioning (Figure 1), leading to distinct electronic and steric properties. For example, 6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-((1-methyl-1H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine (27d) exhibits potent kinase inhibition through interactions with hydrophobic pockets and hydrogen bonding, a feature shared with imidazo[4,5-c]pyridines. However, imidazo[4,5-b]pyridines often show enhanced solubility due to their substitution patterns, which may contribute to their preferential use in drug discovery .

Triazolo[4,5-c]pyridines

Triazolo[4,5-c]pyridines replace the imidazole ring with a triazole, altering hydrogen-bonding capacity. For instance, 4-chloro-1-(β-D-ribofuranosyl)-u-triazolo[4,5-c]pyridine (15) demonstrates antiviral activity via nucleoside mimicry. However, triazolo derivatives exhibit reduced metabolic stability compared to imidazo analogs due to the triazole’s susceptibility to enzymatic degradation .

Table 1: Structural Comparison of Key Analogs

Compound Core Structure Substituents Key Properties
4-Chloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine 4-Cl, 1-CH₃, 2-CH₃ High lipophilicity, kinase inhibition
Imidazo[4,5-b]pyridine (27d) Imidazo[4,5-b]pyridine 6-Cl, 2-pyrazolyl, 7-piperazinyl Enhanced solubility, kinase inhibition
BPIP Imidazo[4,5-c]pyridine 5-[4-bromobenzyl], 2-phenyl Anti-BVDV activity (EC₅₀ = 30–40 nM)
Triazolo[4,5-c]pyridine (15) Triazolo[4,5-c]pyridine 4-Cl, 1-ribofuranosyl Nucleoside mimicry, antiviral

Functional Analogs: Antiviral and Epigenetic Modulators

Antiviral Agents

BPIP (5-[4-bromobenzyl]-2-phenyl-5H-imidazo[4,5-c]pyridine) is a direct analog of this compound, exhibiting potent activity against bovine viral diarrhea virus (BVDV) with an EC₅₀ of 30–40 nM. Its efficacy stems from targeting viral RNA-dependent RNA polymerase (RdRp), though unlike the 4-chloro derivative, BPIP’s bulky substituents may limit blood-brain barrier penetration .

BET Inhibitors

I-BET151 (1H-imidazo[4,5-c]quinoline-2(3H)-one) shares the imidazo[4,5-c]pyridine core but incorporates a quinoline extension. This compound inhibits bromodomain proteins (e.g., BRD4) by mimicking acetylated lysine, with binding affinity dependent on hydrophobic interactions in the ZA channel. Substitution at position 3 (e.g., cyclopropyl-pyrazole in compound 81) enhances potency, highlighting the importance of substituent flexibility in imidazo[4,5-c]pyridine derivatives .

Substituent Effects and SAR Insights

  • Chlorine at Position 4: The 4-Cl group in this compound enhances electrophilicity, facilitating covalent interactions with target proteins. This feature is critical in kinase inhibitors but may increase off-target reactivity compared to non-halogenated analogs .
  • Methyl Groups at Positions 1 and 2 : These substituents improve metabolic stability by shielding the imidazole ring from oxidative degradation. However, they may sterically hinder interactions with deep binding pockets, as seen in I-BET151 derivatives .
  • Comparison with Triazolo Derivatives: Triazolo[4,5-c]pyridines (e.g., 4-chloro-1-ribofuranosyl derivatives) prioritize hydrogen bonding over hydrophobic interactions, making them suitable for antiviral applications but less effective in kinase inhibition .

Biological Activity

4-Chloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

  • Molecular Formula : C8H8ClN3
  • Molecular Weight : 181.62 g/mol
  • CAS Number : 73576-77-9

This compound acts primarily through the following mechanisms:

  • GABAA Receptor Modulation : The compound functions as a positive allosteric modulator of GABAA receptors, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid), which may lead to sedative effects and potential applications in treating anxiety and sleep disorders.
  • Inhibition of Enzymatic Pathways : It has been shown to influence various cellular pathways by inhibiting histone methyltransferase EZH2 and S-adenosyl-L-homocysteine synthesis. This inhibition can affect gene expression and cellular proliferation, particularly in cancer cells.
  • Antiviral Activity : The compound has been utilized in the synthesis of antiviral agents, indicating its potential role in combating viral infections.

Biochemical Pathways

The biological activity of this compound involves several key biochemical pathways:

  • Cell Cycle Regulation : It has been observed to impact cell cycle progression in various cancer cell lines, suggesting a role in tumor growth inhibition.
  • Immune Response Modulation : The compound may influence components of the immune system, enhancing the body's ability to respond to pathogens.
  • Metabolic Pathways : It affects enzymes involved in carbohydrate metabolism, which could have implications for metabolic disorders .

Anticancer Activity

A study investigated the antiproliferative effects of this compound on human cancer cell lines. The findings indicated that the compound exhibited significant growth inhibition with a GI50 value of approximately 2.30 µM against HCT116 colon carcinoma cells. This suggests potential utility in developing anticancer therapies targeting specific signaling pathways involved in tumor growth .

Antiviral Applications

Research has shown that derivatives of imidazo[4,5-c]pyridine compounds exhibit antiviral properties. This compound has been explored as a reagent in synthesizing compounds with antiviral activity against various viral strains. Its mechanism involves disrupting viral replication processes at the cellular level .

Comparative Data Table

Biological ActivityMechanismReference
GABAA Receptor AgonismEnhances GABA effects
Antiviral ActivityInhibits viral replication
Antiproliferative EffectsInhibits cancer cell growth
Histone Methyltransferase InhibitionAffects gene expression

Q & A

Basic: What synthetic methodologies are optimal for introducing the chloro substituent in 4-chloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine?

The chloro group is typically introduced via chlorination of precursor imidazopyridines. A common method involves refluxing with phosphorus oxychloride (POCl₃), as demonstrated in the synthesis of analogous compounds like 2-benzyl-7-chloro-1-methylimidazo[4,5-b]pyridine . Key steps include:

  • Dissolving the precursor (e.g., 1,2-dimethylimidazopyridine) in excess POCl₃ under reflux (≥100°C) for 12–24 hours.
  • Neutralizing the reaction mixture with saturated NaHCO₃ and extracting with ethyl acetate .
    Alternative approaches may use chlorinating agents like N-chlorosuccinimide (NCS) under milder conditions, depending on the substrate’s stability.

Advanced: How does chlorine substitution position impact reactivity and biological activity compared to other imidazopyridine derivatives?

The position of chlorine significantly alters electronic properties and steric interactions. For example:

  • 4-Chloro derivatives (as in the target compound) exhibit enhanced electrophilicity at the pyridine ring, facilitating nucleophilic substitution reactions .
  • 2-Chloro analogs (e.g., 2-chloro-1H-imidazo[4,5-b]pyridine hydrochloride) show distinct biological profiles due to altered hydrogen-bonding potential .
    Comparative studies using X-ray crystallography and DFT calculations can reveal how substitution patterns influence binding to biological targets like kinases or GPCRs .

Basic: What spectroscopic techniques are most effective for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm methyl and chloro substituents. For example, the methyl group at N1 typically resonates at δ 3.2–3.5 ppm, while aromatic protons show splitting patterns indicative of substitution .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₉ClN₃ for the target compound) .
  • IR Spectroscopy : Detects C-Cl stretches (~550–600 cm⁻¹) and imidazole ring vibrations .

Advanced: How can researchers address inconsistent synthetic yields or side-product formation?

  • Reaction Monitoring : Use LC-MS or TLC to track intermediate formation. For example, incomplete cyclization or over-chlorination can be identified early .
  • Optimization of Solvent Systems : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while additives like DMAP can accelerate chlorination .
  • Side-Product Analysis : Isolate byproducts via column chromatography and characterize using XRD or 2D NMR to identify competing reaction pathways .

Basic: What starting materials are commonly used in synthesizing this compound?

Key precursors include:

  • 3,4-Diaminopyridine derivatives : Cyclized with carbonyl reagents (e.g., triphosgene) to form the imidazo[4,5-c]pyridine core .
  • Methylation Agents : Dimethyl sulfate or methyl iodide introduces the 1,2-dimethyl groups .
  • Chlorinated Intermediates : Pre-chlorinated pyridine rings reduce reliance on harsh chlorination steps .

Advanced: How can computational modeling predict binding affinity, and what experimental validation is required?

  • Docking Simulations : Tools like AutoDock Vina model interactions with targets (e.g., enzyme active sites). Focus on chloro and methyl groups’ roles in hydrophobic interactions .
  • MD Simulations : Assess binding stability over time, highlighting key residues for mutagenesis studies.
  • Experimental Validation :
    • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics.
    • Enzymatic Assays : Compare IC₅₀ values of the target compound with analogs lacking chloro or methyl groups .

Basic: How do synthetic routes differ between 4-chloro and other chloro-substituted imidazopyridines?

  • Regioselective Chlorination : 4-Chloro derivatives require precise control of reaction conditions (e.g., temperature, stoichiometry) to avoid isomerization to 5- or 6-chloro products .
  • Protecting Group Strategies : For 2-chloro analogs, temporary protection of the imidazole nitrogen may be necessary to direct chlorination .

Advanced: What strategies resolve contradictions in reported biological activity data?

  • Meta-Analysis of Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times can explain discrepancies. Normalize data to common benchmarks .
  • SAR Studies : Systematically modify substituents (e.g., replacing chloro with fluoro) to isolate contributing factors to activity .
  • Orthogonal Assays : Confirm anti-proliferative effects via both MTT and colony formation assays to rule out assay-specific artifacts .

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